molecular formula C18H19N5OS B14098703 4-{[4-(dimethylamino)benzylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-{[4-(dimethylamino)benzylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B14098703
M. Wt: 353.4 g/mol
InChI Key: WYDGWUZTZPVRID-UHFFFAOYSA-N
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Description

4-{[4-(dimethylamino)benzylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. This compound is known for its diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of the dimethylamino group and the methoxyphenyl group in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(dimethylamino)benzylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(dimethylamino)benzylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4), chlorosulfonic acid, or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-{[4-(dimethylamino)benzylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development.

    Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used as a corrosion inhibitor for metals and alloys, particularly in acidic environments.

Mechanism of Action

The mechanism of action of 4-{[4-(dimethylamino)benzylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: Inhibits enzymes such as tyrosinase and acetylcholinesterase, which are involved in melanin synthesis and neurotransmission, respectively.

    DNA Intercalation: Intercalates into DNA, disrupting the replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells.

    Reactive Oxygen Species (ROS) Generation: Induces the production of ROS, leading to oxidative stress and cell death in microbial and cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(dimethylamino)benzylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-{[4-(dimethylamino)benzylidene]amino}-5-pyridyl-4H-1,2,4-triazole-3-thiol
  • 4-{[4-(dimethylamino)benzylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The presence of the methoxyphenyl group in 4-{[4-(dimethylamino)benzylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol imparts unique electronic and steric properties, enhancing its reactivity and biological activity compared to its analogs. This compound also exhibits higher solubility in organic solvents, making it more suitable for various applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H19N5OS/c1-22(2)15-8-4-13(5-9-15)12-19-23-17(20-21-18(23)25)14-6-10-16(24-3)11-7-14/h4-12H,1-3H3,(H,21,25)

InChI Key

WYDGWUZTZPVRID-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)OC

Origin of Product

United States

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